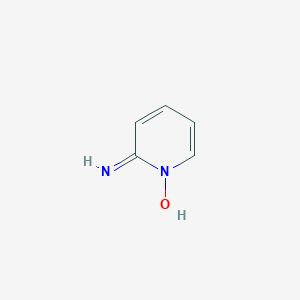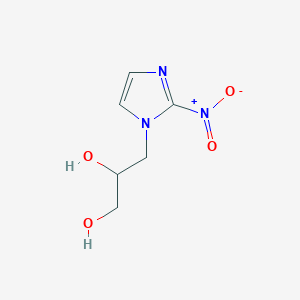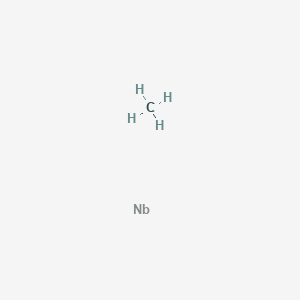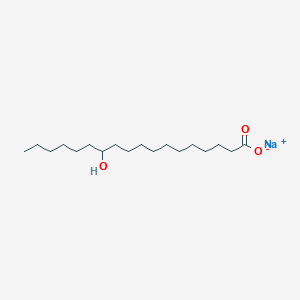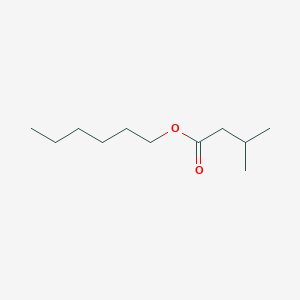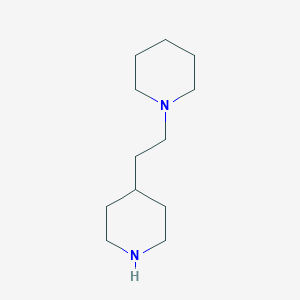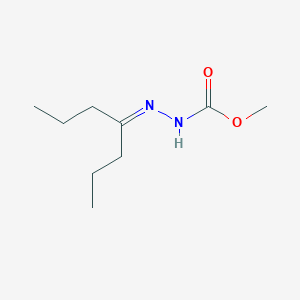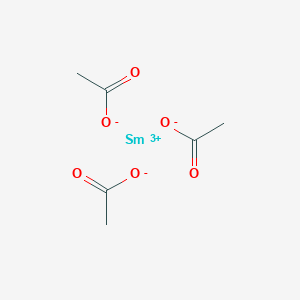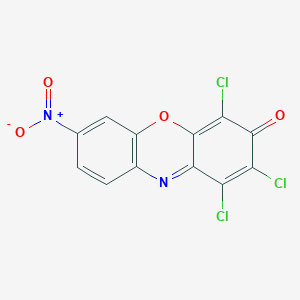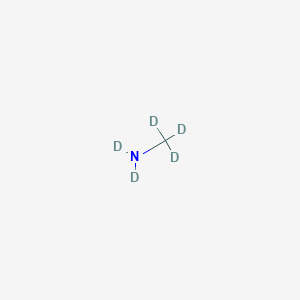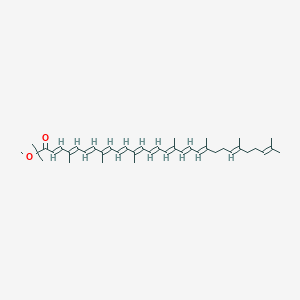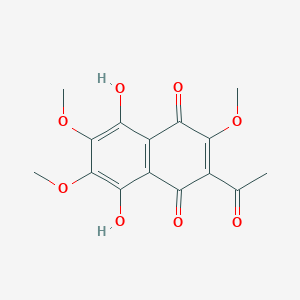
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- (NDTM) is a natural product that belongs to the family of naphthoquinones. It is known for its diverse biological activities and has been extensively studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- is not fully understood. However, it has been suggested that 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- exerts its cytotoxic effects by inducing apoptosis in cancer cells. It has also been proposed that 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been shown to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been shown to inhibit the migration and invasion of cancer cells. Furthermore, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been found to possess antioxidant activity, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has several advantages for lab experiments. It can be easily synthesized using a multistep process starting from commercially available reagents. Additionally, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- exhibits potent cytotoxicity against various cancer cell lines, making it a valuable tool for cancer research. However, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has some limitations for lab experiments. It is relatively unstable and can undergo oxidation in the presence of air and light. Additionally, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- is highly reactive and can form adducts with proteins and other biomolecules, which may complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy-. One area of interest is the development of 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- derivatives with improved potency and selectivity against cancer cells. Additionally, the mechanism of action of 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- needs to be further elucidated to better understand its cytotoxic effects. Furthermore, the potential applications of 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- in other fields, such as antimicrobial therapy and anti-inflammatory drugs, need to be explored further. Finally, the development of novel synthetic methods for 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- and its derivatives may facilitate their use in various applications.
Métodos De Síntesis
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- can be synthesized via a multistep process starting from 2,3-dimethoxybenzoic acid. The first step involves the conversion of 2,3-dimethoxybenzoic acid to 2,3-dimethoxybenzaldehyde, which is then reacted with nitroethane to form 2,3-dimethoxyphenyl-2-nitropropene. The nitro group is then reduced to an amine using sodium borohydride, followed by acetylation to form 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy-.
Aplicaciones Científicas De Investigación
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been extensively studied for its potential applications in various fields, such as cancer therapy, antimicrobial activity, and anti-inflammatory effects. 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to possess antimicrobial activity against various bacterial and fungal strains. Additionally, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
14090-56-3 |
|---|---|
Nombre del producto |
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- |
Fórmula molecular |
C15H14O8 |
Peso molecular |
322.27 g/mol |
Nombre IUPAC |
6-acetyl-5,8-dihydroxy-2,3,7-trimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C15H14O8/c1-5(16)6-9(17)7-8(10(18)13(6)21-2)12(20)15(23-4)14(22-3)11(7)19/h17-18H,1-4H3 |
Clave InChI |
RIXULRDABRPNJJ-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)C1=C(C(=O)C2=C(C1=O)C(=C(C(=C2O)OC)OC)O)OC |
SMILES |
CC(=O)C1=C(C2=C(C(=C1OC)O)C(=O)C(=C(C2=O)OC)OC)O |
SMILES canónico |
CC(=O)C1=C(C(=O)C2=C(C1=O)C(=C(C(=C2O)OC)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




